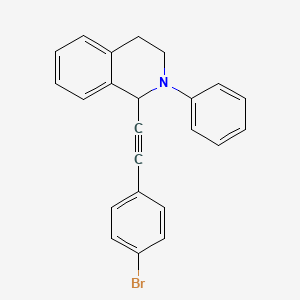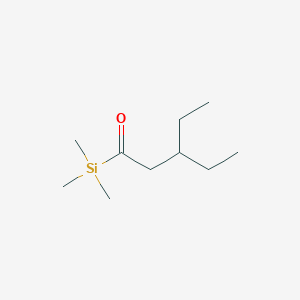
Silane, (3-ethyl-1-oxopentyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-ethyl-1-oxopentyl)trimethyl- is an organosilicon compound. Organosilicon compounds are widely used in various industrial and scientific applications due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-1-oxopentyl)trimethyl- typically involves the reaction of a silane precursor with an appropriate organic compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of Silane, (3-ethyl-1-oxopentyl)trimethyl- involves large-scale chemical processes that are designed to be efficient and cost-effective. These processes may include continuous flow reactors and advanced purification techniques to produce high-quality silane compounds.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-ethyl-1-oxopentyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds with different functional groups, which can be used in various applications.
Aplicaciones Científicas De Investigación
Silane, (3-ethyl-1-oxopentyl)trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.
Mecanismo De Acción
The mechanism of action of Silane, (3-ethyl-1-oxopentyl)trimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the materials in which it is used, enhancing their performance and functionality.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Silane, (3-ethyl-1-oxopentyl)trimethyl- include:
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: A related compound that is a liquid at room temperature and used as a reducing agent in various chemical reactions.
Phenylsilanes: Compounds like phenylsilane and diphenylsilane, which are used as reducing agents and in the synthesis of other organosilicon compounds.
Uniqueness
Silane, (3-ethyl-1-oxopentyl)trimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in a wide range of applications, from industrial processes to scientific research.
Propiedades
Número CAS |
833460-59-6 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
3-ethyl-1-trimethylsilylpentan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-6-9(7-2)8-10(11)12(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
LGWUGCKWFZEFFY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
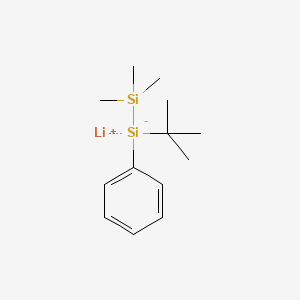
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
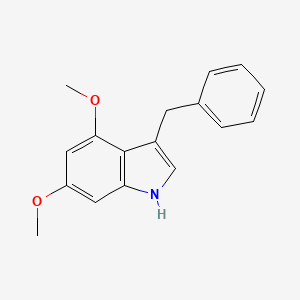
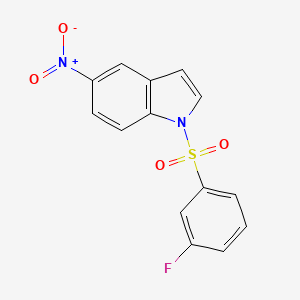

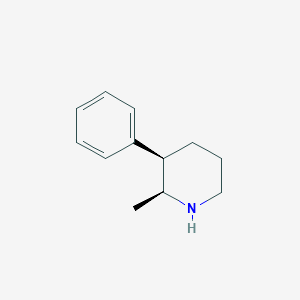
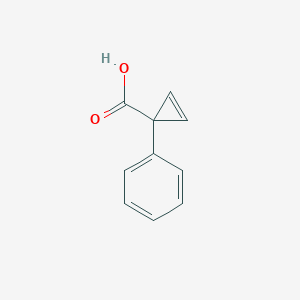
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
